

Spectroscopic Characterization of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine-2-carbonitrile

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Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-(Bromomethyl)pyridine-2-carbonitrile** (CAS No. 116986-13-1). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on the analysis of its chemical structure and comparison with analogous compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring this data, serving as a practical resource for the synthesis and characterization of this and similar molecules in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Bromomethyl)pyridine-2-carbonitrile**. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups and aromatic system.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.7	Doublet of Doublets (dd)	1H	H-6
~ 7.9	Doublet of Doublets (dd)	1H	H-4
~ 7.5	Doublet of Doublets (dd)	1H	H-5
~ 4.6	Singlet (s)	2H	-CH ₂ Br

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 152	C-6
~ 140	C-4
~ 135	C-3
~ 128	C-5
~ 125	C-2
~ 116	-CN
~ 30	-CH ₂ Br

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
196/198	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
117	High	[M - Br] ⁺ (Loss of bromine radical)
90	Medium	[M - Br - HCN] ⁺ (Loss of bromine and hydrogen cyanide)

Predicted Infrared (IR) Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2230	Medium-Strong	C≡N stretch (nitrile)
~ 1600, 1480, 1440	Medium-Strong	Aromatic C=C and C=N ring stretching
~ 1250	Medium	C-H in-plane bending
~ 690	Strong	C-Br stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **3-(Bromomethyl)pyridine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to the specific solvent and sample.
 - Acquire a standard proton (^1H) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Acquire a standard carbon-13 (^{13}C) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe is common.
- Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

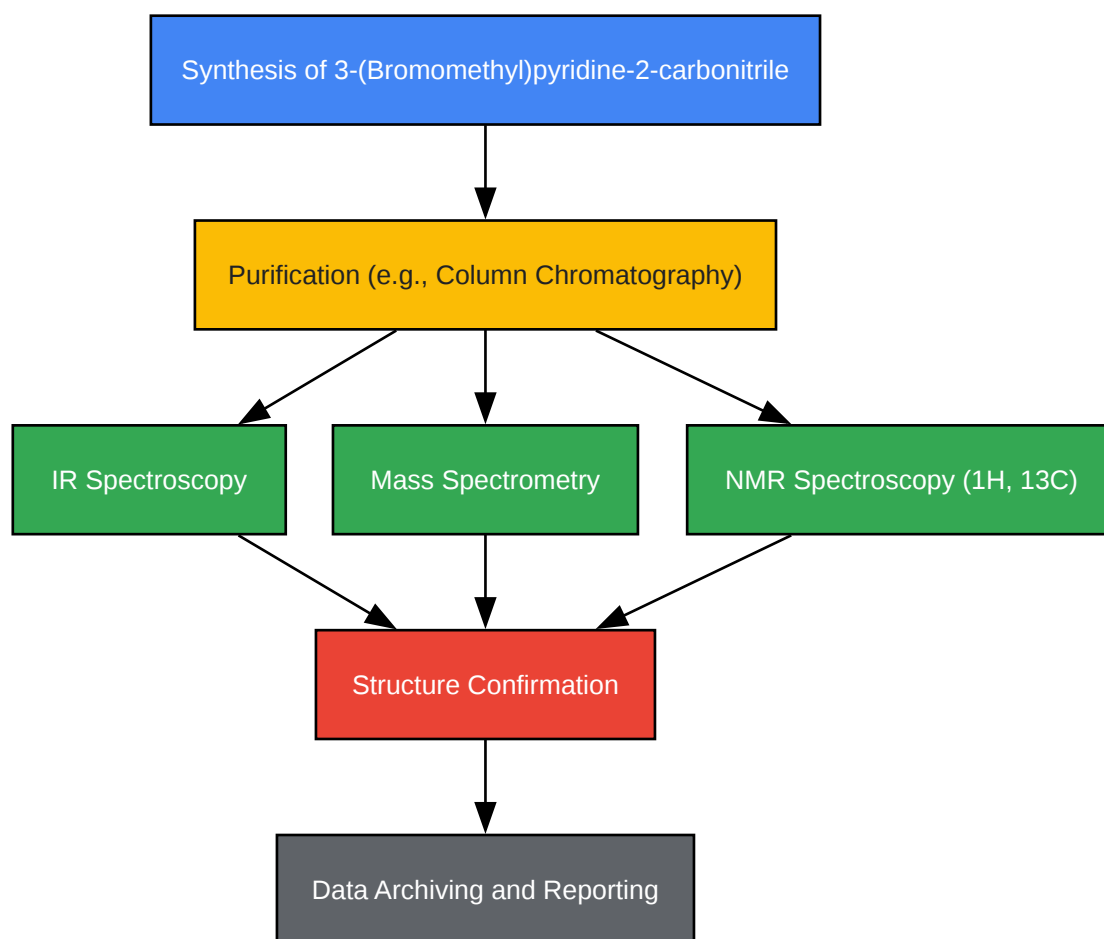
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This structured approach ensures that the identity and purity of the target compound are rigorously confirmed through multiple, complementary analytical techniques.

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